molecular formula C26H24FNO3S B2680370 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one CAS No. 866844-81-7

6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one

Katalognummer B2680370
CAS-Nummer: 866844-81-7
Molekulargewicht: 449.54
InChI-Schlüssel: LQHJLPKEFSNWJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one, also known as FIPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.

Wissenschaftliche Forschungsanwendungen

6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has been shown to have potential applications in various areas of scientific research, including cancer research, neurological disorders, and infectious diseases. Studies have shown that PLD plays a crucial role in cancer cell proliferation, migration, and invasion, making it an attractive target for cancer therapy. This compound has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition, this compound has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that PLD plays a role in the pathogenesis of these diseases, and inhibition of PLD activity using this compound has been shown to have neuroprotective effects.
Furthermore, this compound has also been shown to have potential applications in the treatment of infectious diseases such as malaria and tuberculosis. PLD plays a crucial role in the survival and replication of these pathogens, and inhibition of PLD activity using this compound has been shown to have antimalarial and antibacterial effects.

Wirkmechanismus

6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one exerts its inhibitory effects on PLD by binding to the catalytic domain of the enzyme and preventing its activation. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is involved in various cellular processes. Inhibition of PLD activity using this compound results in a decrease in phosphatidic acid levels, which in turn affects various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. Studies have shown that this compound inhibits PLD activity in a dose-dependent manner, resulting in a decrease in phosphatidic acid levels. This, in turn, affects various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization.
Furthermore, this compound has also been shown to have anti-inflammatory effects. PLD plays a role in the production of pro-inflammatory cytokines, and inhibition of PLD activity using this compound has been shown to reduce the production of these cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, making it an attractive tool for studying the role of PLD in various cellular processes. Furthermore, this compound is relatively stable and can be easily synthesized in large quantities, making it readily available for lab experiments.
However, there are also some limitations to the use of this compound in lab experiments. This compound has been shown to have off-target effects on other enzymes, which may affect the interpretation of experimental results. Furthermore, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental setups.

Zukünftige Richtungen

There are several future directions for the research on 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one. One potential direction is the development of more potent and selective inhibitors of PLD. This may involve the use of structure-based drug design to identify compounds that bind to PLD with higher affinity and specificity.
Another potential direction is the investigation of the role of PLD in other cellular processes. While PLD has been shown to play a role in various cellular processes, its precise role in these processes is not well understood. Further research may help to elucidate the role of PLD in these processes and identify potential therapeutic targets.
Finally, the potential clinical applications of this compound should be explored further. While this compound has shown promising results in preclinical studies, more research is needed to determine its safety and efficacy in clinical trials. If successful, this compound may represent a new class of drugs for the treatment of various diseases.

Synthesemethoden

6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(4-methylbenzyl)quinolin-4(1H)-one can be synthesized using a multi-step process that involves the reaction of 4-methylbenzylamine with 2-chloro-6-fluoroquinolone, followed by the reaction of the resulting intermediate with 4-isopropylphenylsulfonyl chloride. The final product is obtained after purification using column chromatography.

Eigenschaften

IUPAC Name

6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO3S/c1-17(2)20-8-11-22(12-9-20)32(30,31)25-16-28(15-19-6-4-18(3)5-7-19)24-13-10-21(27)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHJLPKEFSNWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.